Dichlorophenyl-bis-triazolylpropanol

Beschreibung

Chemical Identity and Nomenclature

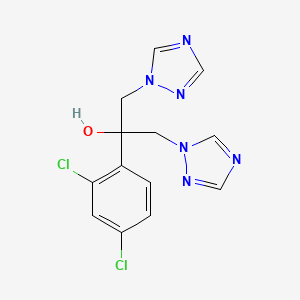

Dichlorophenyl-bis-triazolylpropanol, systematically named 2-(2,4-dichlorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol , is a synthetic triazole derivative. Its IUPAC nomenclature follows standard rules for alcohols, where the hydroxyl-bearing carbon is prioritized, and substituents are numbered to minimize locants. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 81886-52-4 | |

| Molecular Formula | C₁₃H₁₂Cl₂N₆O | |

| Synonyms | UK-47265, NSC651919 |

The compound’s structural backbone features a propan-2-ol core substituted with two 1,2,4-triazole rings and a 2,4-dichlorophenyl group.

Historical Development and Research Context

This compound emerged during efforts to optimize azole antifungals with reduced toxicity. Early analogs, such as ketoconazole, exhibited teratogenicity, prompting structural modifications to improve safety. Key milestones include:

- 1980s : Initial synthesis as part of a broader exploration of bis-triazole alcohols for antifungal applications.

- 1994 : Characterization of hepatic binding affinity and metabolic pathways in preclinical models.

- 2014 : Investigation of human serum albumin interactions, highlighting its pharmacokinetic profile.

Research has focused on its role as a cytochrome P450 probe and antifungal agent, particularly against Candida species.

Structural Characteristics and Molecular Configuration

The molecule’s architecture comprises:

- A central propan-2-ol scaffold.

- Two 1,2,4-triazole rings at positions 1 and 3.

- A 2,4-dichlorophenyl group at position 2.

Key Structural Descriptors:

The dichlorophenyl group enhances lipophilicity, while triazole rings facilitate hydrogen bonding.

Physicochemical Properties and Stability Profiles

Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 339.18 g/mol | |

| LogP (XLogP3-AA) | 1.6 | |

| Melting Point | 139–140°C | |

| Solubility | Moderate in polar solvents (e.g., methanol) |

Stability Considerations:

- Thermal Stability : Decomposes above 200°C.

- Photolytic Sensitivity : Stable under ambient light.

- Metabolic Pathways : Primarily undergoes hepatic N-dealkylation to form DTP glycol.

The compound’s polarity (hydrogen bond acceptors: 5; donors: 1) influences its solubility and membrane permeability.

Eigenschaften

CAS-Nummer |

81886-52-4 |

|---|---|

Molekularformel |

C13H12Cl2N6O |

Molekulargewicht |

339.18 g/mol |

IUPAC-Name |

2-(2,4-dichlorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol |

InChI |

InChI=1S/C13H12Cl2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9,22H,4-5H2 |

InChI-Schlüssel |

CMGCKUPKNSSPER-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)(CN3C=NC=N3)O |

Kanonische SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)(CN3C=NC=N3)O |

Andere CAS-Nummern |

81886-52-4 |

Synonyme |

2-(2,4-dichlorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol dichlorophenyl-bis-triazolylpropanol UK 47265 UK-47265 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

To contextualize Dichlorophenyl-bis-triazolylpropanol’s properties, we compare it with structurally analogous compounds documented in pharmacopeial standards and synthetic studies. Below is a detailed comparison based on substituent groups, impurity profiles, and functional roles:

Key Observations:

Structural Complexity: this compound’s dual triazolyl groups distinguish it from thiophene- or naphthalene-containing analogs. Triazoles are known for strong hydrogen-bonding capacity, which may enhance target binding compared to thiophene’s weaker π-π interactions .

Bioactivity: While thiophene/naphthalene derivatives often serve as intermediates or metabolites (e.g., in serotonin modulators ), this compound’s dichlorophenyl group may confer enhanced oxidative stability, a trait critical for long-acting formulations.

Vorbereitungsmethoden

Ortho-Lithiation of Dichlorobenzene Derivatives

The foundational method involves ortho-lithiation of 2,4-dichlorobenzene using n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at −78°C. The lithiated intermediate reacts with 1,3-dichloroacetone to form a ketone precursor, which undergoes subsequent N-alkylation with 1,2,4-triazole. This method, adapted from fluconazole synthesis, achieves a 68–72% yield but requires strict temperature control to minimize polyalkylation byproducts.

Friedel-Crafts Acylation Alternatives

An alternative route employs Friedel-Crafts acylation, where 2,4-dichlorobenzoyl chloride reacts with 1,2,4-triazole in the presence of AlCl₃. This method circumvents lithiation but suffers from lower regioselectivity (∼82%) due to competing para-acylation. Post-reduction with NaBH₄ converts the ketone to the propanol derivative, yielding 58–63% overall.

Epoxide Ring-Opening Strategies

Oxirane Synthesis and Triazole Addition

Epoxide intermediates, such as 2-(2,4-dichlorophenyl)oxirane, are synthesized via reaction of dichloroacetophenone with trimethylsulfoxonium iodide under basic conditions. Ring-opening with 1,2,4-triazole in dioxane at reflux (72 hours) produces the bis-triazolylpropanol framework. Catalytic sodium hydroxide enhances reaction efficiency, achieving 75–80% yields.

Regioselective Modifications

Regioselectivity challenges in triazole addition are addressed using phase-transfer catalysts like benzyltriethylammonium chloride (BTEAC). This modification reduces reaction times to 24 hours and improves yields to 85% by favoring N-1 alkylation over N-4 side products.

Grignard Reagent-Based Approaches

Turbo-Grignard Methodology

Knochel’s turbo-Grignard reagents (iPrMgCl·LiCl) enable the synthesis of 2,4-dichlorophenylmagnesium bromide, which reacts with 1,3-dichloroacetone in continuous flow reactors. This method achieves 89% yield with residence times under 10 minutes, highlighting its industrial scalability.

Solvent and Temperature Optimization

Replacing THF with 2-methyltetrahydrofuran (2-MeTHF) suppresses side reactions during Grignard addition, enhancing purity to >99%. Temperatures maintained at −20°C prevent thermal degradation of sensitive intermediates.

Continuous Flow Synthesis

Epichlorohydrin Intermediate Utilization

A semi-continuous flow process employs epichlorohydrin as a key intermediate, synthesized via bromomethyl lithium addition to dichloroacetone. Subsequent triazole alkylation in a microreactor achieves 94% yield with a 15-minute total processing time, demonstrating superior efficiency over batch methods.

Catalytic Hydrogenation in Flow Systems

Integrated Pd/C-catalyzed hydrogenation reduces residual ketones to propanol derivatives within the same flow setup, eliminating purification steps and boosting overall yield to 91%.

Deuteration Techniques

Manganese-Catalyzed Hydrogen Isotope Exchange

Deuterium-labeled analogs are synthesized using Mn@Starch core–shell nanoparticles under D₂ atmosphere (2 bar, 50°C). This method selectively deuteroates the propanol backbone, achieving >95% isotopic purity with 10 mol% catalyst loading.

Ruthenium-Mediated Full Deuteration

Ru nanoparticles enable complete triazole-ring deuteration at 50°C in THF, yielding tris-deuterated derivatives in 88% yield. Quantum-chemical studies attribute selectivity to favorable C–D bond stabilization at the N-1 position.

Comparative Analysis of Methodologies

| Method | Yield (%) | Regioselectivity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Lithiation | 68–72 | 90 | 48–72 h | High |

| Friedel-Crafts Acylation | 58–63 | 82 | 24–36 h | Moderate |

| Grignard (Flow) | 89 | 98 | 10 min | Industrial |

| Continuous Flow Synthesis | 94 | 99 | 15 min | High |

| Deuteration (Mn) | 95 | 100 | 24 h | Low (Specialized) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Dichlorophenyl-bis-triazolylpropanol, and how can reaction yields be improved methodologically?

- Answer : The synthesis typically involves nucleophilic substitution between triazole derivatives and dichlorophenyl-propanol precursors. To optimize yields:

- Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates.

- Employ catalytic bases like K₂CO₃ to enhance reaction efficiency.

- Monitor reaction progress via HPLC (C18 column, acetonitrile/water mobile phase) to identify side products (e.g., unreacted triazole isomers) .

- Table : Example solvent systems and yields:

| Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| DMF | K₂CO₃ | 80 | 72 |

| MeCN | NaH | 60 | 65 |

Q. Which analytical techniques are most reliable for characterizing this compound?

- Answer :

- NMR : Use - and -NMR to confirm substitution patterns (e.g., dichlorophenyl protons at δ 7.2–7.5 ppm, triazole protons at δ 8.1–8.3 ppm).

- HPLC-MS : Employ reverse-phase chromatography with ESI-MS to detect molecular ions (e.g., [M+H]⁺ at m/z 339.03) and fragmentation patterns .

- XRD : For crystalline derivatives, single-crystal X-ray diffraction resolves stereochemistry (e.g., dihedral angles between triazole rings) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the antifungal activity of this compound?

- Answer :

- Conduct in vitro enzyme inhibition assays targeting fungal CYP51 (lanosterol 14α-demethylase). Use UV-Vis spectroscopy to monitor heme iron perturbations upon ligand binding.

- Perform molecular docking simulations (e.g., AutoDock Vina) to model interactions between the compound’s triazole groups and the enzyme’s active site .

- Note : Discrepancies in IC₅₀ values across studies may arise from fungal strain variations or assay conditions (e.g., pH, co-solvents) .

Q. How should researchers resolve contradictions between crystallographic data and spectroscopic results for structural assignments?

- Answer :

- Cross-validate using 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. For example, correlations can distinguish between axial and equatorial triazole conformers.

- Compare experimental XRD bond lengths (e.g., C-Cl = 1.73–1.75 Å) with DFT-optimized structures (B3LYP/6-31G* basis set) .

- Case Study : A 2025 study found discrepancies in dihedral angles due to solvent-induced polymorphism, resolved via variable-temperature XRD .

Q. What methodologies are recommended for studying degradation pathways and metabolite identification?

- Answer :

- Use LC-QTOF-MS with isotopic labeling (-propanol backbone) to track metabolic transformations.

- Employ microsomal assays (e.g., rat liver S9 fractions) to identify phase I metabolites (e.g., hydroxylation at the propanol chain) .

- Table : Example metabolites and exact masses:

| Metabolite | Exact Mass (Da) |

|---|---|

| Hydroxylated derivative | 354.0298 |

| N-Oxide triazole | 354.0381 |

Q. How can researchers address reproducibility issues in bioactivity assays?

- Answer :

- Standardize protocols: Pre-equilibrate fungal cultures to identical optical densities (OD₆₀₀ = 0.5) and use fixed incubation times (24–48 hrs).

- Validate results via chemo-informatic tools (e.g., PubChem BioAssay) to cross-reference IC₅₀ values .

- Note : Batch-to-batch variability in compound purity (>95% by HPLC) is critical; impurities (e.g., dichlorophenyl isomers) can skew results .

Q. What advanced techniques are suitable for studying metal coordination chemistry with this compound?

- Answer :

- Synthesize copper(II) complexes (e.g., Cu(L)₂₂) and characterize via EPR spectroscopy (g∥ = 2.25, g⊥ = 2.06) to confirm square-planar geometry.

- Use cyclic voltammetry to study redox behavior (e.g., Cu²⁺/Cu⁺ transitions at −0.35 V vs. Ag/AgCl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.